N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-18(2)20-8-12-23(13-9-20)31(29,30)26-22-11-14-24-21(16-22)10-15-25(28)27(24)17-19-6-4-3-5-7-19/h3-9,11-14,16,18,26H,10,15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLNKZDNOBGKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a tetrahydroquinoline core and a sulfonamide moiety, which are known to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

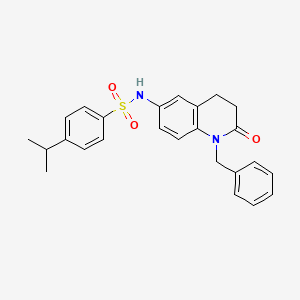

The structural formula of the compound can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Tetrahydroquinoline Core | Provides a scaffold for biological activity |

| Benzyl Group | Enhances lipophilicity and potential receptor interactions |

| Sulfonamide Moiety | Known for its ability to inhibit enzymes |

The biological activity of this compound primarily involves inhibition of specific enzymes. This compound may compete with adenosine triphosphate (ATP) for binding at enzyme active sites, particularly kinases. Such interactions can disrupt cellular signaling pathways, leading to various biological effects including:

- Anticancer properties : Potential inhibition of tumor growth by targeting cancer cell signaling.

- Anti-inflammatory effects : Modulation of inflammatory pathways through COX inhibition.

Biological Activity Studies

Recent studies have shown that derivatives of sulfonamides exhibit significant biological activities. For example, sulfonamide compounds have been evaluated for their effects on perfusion pressure and coronary resistance using isolated rat heart models. These studies indicate that certain sulfonamides can decrease perfusion pressure in a time-dependent manner, suggesting cardiovascular implications .

Case Study: COX Inhibition

A related study evaluated the COX-2 inhibitory activity of similar compounds. For instance, a derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating its potential as an anti-inflammatory agent . Although less potent than celecoxib (80.1% inhibition at 1 μM), these findings suggest that the compound may possess therapeutic value in managing inflammatory diseases.

Comparative Analysis

To understand the biological implications better, we can compare this compound with other related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(1-benzyl-2-oxo... | C23H26N2O2S | Potential anticancer and anti-inflammatory |

| 4-(E)-2-{3-(4-methoxyphenyl)... | C20H18N2O3S | COX-2 inhibitor (47.1% at 20 μM) |

| 4-(2-aminoethyl)-benzenesulfonamide | C10H14N2O2S | Decreased perfusion pressure |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a tetrahydroquinoline core exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. The quinoline structure is known for its ability to intercalate DNA, which can inhibit replication and transcription processes critical for cancer cell proliferation .

Antimicrobial Properties

The sulfonamide moiety in the compound enhances its antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The incorporation of the tetrahydroquinoline structure may also provide additional mechanisms of action against resistant strains of bacteria .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of carbonic anhydrase or other hydrolases, which are crucial in various biological processes including respiration and acid-base balance in organisms .

Molecular Targeting

The unique structure allows for selective targeting of molecular pathways in cells. Researchers have utilized this compound to study its effects on protein interactions and signal transduction mechanisms. It has been shown to modulate the activity of certain kinases and phosphatases, which are critical in cancer and metabolic diseases .

Drug Development

This compound serves as a lead structure for developing new therapeutics. Its modifications can lead to analogs with improved efficacy and selectivity against specific targets, making it a valuable scaffold in drug discovery programs aimed at treating cancer and infectious diseases .

Polymer Chemistry

The sulfonamide group enhances the solubility and processability of polymers synthesized from this compound. Research has explored its use in creating functionalized polymers that can be applied in drug delivery systems or as coatings with antimicrobial properties .

Sensor Development

Due to its ability to interact with various biomolecules, derivatives of this compound have been investigated for use in biosensors. These sensors can detect specific biological markers or environmental changes, providing real-time monitoring capabilities in clinical and environmental settings .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize the properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide, we compare it with three compounds: HC-030031, CHEM-5861528, and Baxdrostat.

Structural and Functional Comparison Table

Key Observations

Structural Divergence: The target compound’s sulfonamide group distinguishes it from HC-030031 and CHEM-5861528, which feature acetamide linkages. The isopropyl substituent on the benzene ring may increase lipophilicity compared to HC-030031’s methyl/butyl groups, possibly improving membrane permeability . Baxdrostat’s tetrahydroisoquinoline scaffold and propionamide group suggest divergent target engagement (e.g., aldosterone synthase inhibition) compared to the sulfonamide-based TRPA1 antagonists .

Activity and Selectivity :

- HC-030031 and CHEM-5861528 demonstrate TRPA1 antagonism with IC₅₀ values of 4–10 μM, validated in asthma and pain models . The target compound’s sulfonamide group could modulate TRPA1 or related targets (e.g., COX-2) but lacks direct evidence.

- Baxdrostat’s structural complexity implies activity in hypertension or neurological disorders, though mechanistic details are unspecified .

Therapeutic Implications :

- TRPA1 antagonists (e.g., HC-030031) are promising for inflammatory diseases, while sulfonamide derivatives often target enzymes like carbonic anhydrases or proteases. The target compound’s hybrid structure may bridge these applications.

- Baxdrostat’s safety profile (CAS 1428652-17-8) suggests regulatory compliance for lab use, but its clinical relevance remains unclear .

Preparation Methods

Cyclocondensation of Aminobenzaldehyde Derivatives

A modified Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones under acidic conditions yields the tetrahydroquinoline skeleton. For example, reacting 2-amino-5-nitrobenzaldehyde with cyclohexanone in the presence of sulfuric acid generates the bicyclic framework. Subsequent reduction of the nitro group and benzylation at the N1 position completes the core structure.

Benzylation and Oxidation

Benzylation is achieved using benzyl bromide in the presence of a base such as potassium carbonate. Oxidation of the resulting tertiary amine to the 2-oxo derivative is performed with potassium permanganate or oxone in aqueous acetone, yielding the 2-oxo-tetrahydroquinoline intermediate.

Preparation of 4-Isopropylbenzenesulfonyl Chloride

The sulfonamide precursor, 4-isopropylbenzenesulfonyl chloride, is synthesized via chlorosulfonation of cumene (isopropylbenzene). Key steps include:

Chlorosulfonation Reaction

Cumene is treated with chlorosulfonic acid at 0–5°C, forming the sulfonic acid intermediate. Subsequent reaction with thionyl chloride converts the sulfonic acid to the sulfonyl chloride. The reaction must be conducted under anhydrous conditions to prevent hydrolysis.

| Reaction Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (chlorosulfonation) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 65–70% |

Sulfonamide Coupling Reaction

The final step involves coupling the tetrahydroquinoline amine with 4-isopropylbenzenesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism:

Reaction Conditions

The amine (1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) is dissolved in dichloromethane (DCM) and cooled to 0°C. A solution of the sulfonyl chloride in DCM is added dropwise, followed by triethylamine to scavenge HCl. The mixture is stirred for 12–18 hours at room temperature.

Purification and Isolation

Post-reaction workup includes washing with dilute HCl to remove unreacted amine, followed by water washes. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from methanol/water. Typical yields range from 50% to 65%.

Optimization Strategies for Improved Yield

Several factors critically influence the efficiency of the coupling reaction:

Solvent Effects

Polar aprotic solvents like DCM or THF enhance sulfonyl chloride reactivity compared to non-polar solvents. Anhydrous conditions are mandatory to prevent competitive hydrolysis of the sulfonyl chloride.

Stoichiometry and Base Selection

A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions. Triethylamine is preferred over weaker bases (e.g., pyridine) due to its superior HCl sequestration capability.

Temperature Control

Maintaining low temperatures (0–5°C) during the initial mixing prevents exothermic decomposition of the sulfonyl chloride. Gradualent warming to room temperature ensures complete reaction.

Analytical Characterization

Post-synthesis characterization employs spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.82 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 4.62 (s, 2H, benzyl CH₂), and 2.95–3.10 (m, 1H, isopropyl CH).

-

¹³C NMR : Carbonyl (C=O) resonance at δ 170.5 ppm and sulfonamide sulfur-linked carbons at δ 44.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 447.1842 (calculated for C₂₅H₂₇N₂O₃S⁺: 447.1845), confirming the molecular formula.

Challenges and Troubleshooting

Common synthetic challenges include:

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Optimal Conditions | Yield Range | Purity (%) |

|---|---|---|---|

| Sulfonylation | DCM, 25°C, 12h, triethylamine | 65–75% | ≥95 |

| Cyclization | Reflux in THF, 48h | 70–80% | ≥90 |

| Final Purification | Ethyl acetate/hexane (3:7) chromatography | 85–90% | ≥98 |

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonamide NH at δ 10–11 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 463.18) .

- FT-IR Spectroscopy : Detect carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Target-Specific Assays : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase inhibition) to quantify IC50 values under standardized conditions .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure direct interactions with targets (e.g., dihydropteroate synthase) .

- Meta-Analysis : Compare datasets across studies while controlling for variables like cell lines (e.g., HEK293 vs. HeLa) or assay pH .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation : Modify the benzyl (e.g., electron-withdrawing groups) or isopropyl groups to assess impact on bioactivity .

- Scaffold Hybridization : Fuse tetrahydroquinoline with heterocycles (e.g., pyridine) to enhance target selectivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with enzymes like carbonic anhydrase IX .

Q. Table 2: SAR Trends for Analogues

| Modification Site | Activity Change (vs. Parent Compound) | Mechanism Insight |

|---|---|---|

| Benzyl → p-Fluorobenzyl | 2× ↑ Anti-inflammatory activity | Enhanced hydrophobic interactions |

| Isopropyl → Cyclohexyl | 50% ↓ Enzyme inhibition | Steric hindrance at active site |

Basic: How do solubility and stability profiles influence formulation design?

Answer:

- Solubility : Test in PBS (pH 7.4) and DMSO; poor aqueous solubility (<0.1 mg/mL) necessitates nanoformulation (liposomes) or co-solvents (PEG 400) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal sensitivity to hydrolysis; lyophilization improves shelf life .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

- ADMET Prediction : SwissADME estimates logP (~3.2), suggesting moderate blood-brain barrier penetration .

- CYP450 Interaction Screening : Schrödinger’s QikProp identifies CYP3A4 metabolism hotspots .

- MD Simulations : GROMACS models 100-ns trajectories to assess protein-ligand stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.